molecular formula C19H19ClN4O4S B2718956 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide CAS No. 501351-70-8

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide

Cat. No. B2718956
CAS RN: 501351-70-8
M. Wt: 434.9
InChI Key: OHVFDHLKZYJZMT-UHFFFAOYSA-N
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Description

“N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide” is a chemical compound with the molecular formula C23H27ClN4O4S and a molecular weight of 491 . It is a derivative of the 1,3,4-oxadiazole ring system .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This structure is attached to a 2-chlorophenyl group and a diethylsulfamoylbenzamide group .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.294±0.06 g/cm3 and a predicted pKa of 9.73±0.70 .

Scientific Research Applications

Anticancer Potential N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide derivatives have been explored for their anticancer activities. Research demonstrates that similar 1,3,4-oxadiazole derivatives exhibit moderate to excellent anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The structure-activity relationship (SAR) studies highlight the critical role of the oxadiazole moiety and its substitution pattern in dictating the compounds' anticancer efficacy, with some derivatives outperforming etoposide, a reference drug, in in vitro assays (Ravinaik et al., 2021).

Antimicrobial Activity Research into 1,3,4-oxadiazole and its derivatives, similar to N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide, has revealed significant antimicrobial properties. These compounds exhibit potent antibacterial and antifungal activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as leads for developing new antimicrobial agents. The antimicrobial efficacy is attributed to the molecular framework of the 1,3,4-oxadiazole ring and its substitution pattern, which can be optimized for enhanced bioactivity (Kapadiya et al., 2020).

Antitubercular Activity The antitubercular activity of N-substituted derivatives of similar 1,3,4-oxadiazole compounds has been investigated, revealing promising results against Mycobacterium tuberculosis. The synthesis and screening of these derivatives highlight the potential of the oxadiazole core as a scaffold for developing new antitubercular agents. The activity is significantly influenced by the chemical nature of the substituents, demonstrating the importance of molecular modifications for optimizing antitubercular efficacy (Nayak et al., 2016).

Nematocidal Activity In the realm of agricultural chemistry, novel 1,2,4-oxadiazole derivatives, akin to N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide, have shown effective nematocidal activities. Such compounds have been synthesized and evaluated for their ability to control plant-parasitic nematodes, with specific derivatives demonstrating significant mortality rates against Bursaphelenchus xylophilus. This research opens avenues for developing new nematicides to protect crops from nematode damage (Liu et al., 2022).

Mechanism of Action

properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4S/c1-3-24(4-2)29(26,27)14-11-9-13(10-12-14)17(25)21-19-23-22-18(28-19)15-7-5-6-8-16(15)20/h5-12H,3-4H2,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVFDHLKZYJZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide

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